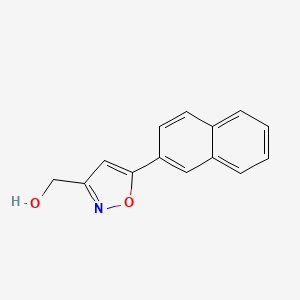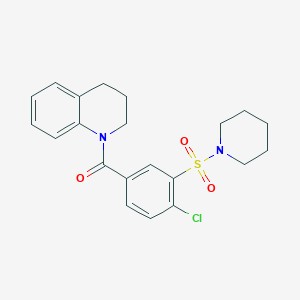
(4-cloro-3-(piperidin-1-ilsulfonil)fenil)(3,4-dihidroquinolin-1(2H)-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN2O3S and its molecular weight is 418.94. The purity is usually 95%.
BenchChem offers high-quality (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis multicomponente de piperidinas
El compuesto juega un papel importante en la síntesis multicomponente de piperidinas . Las piperidinas son una clase valiosa de heterociclos que contienen nitrógeno que han recibido mucha atención debido a sus propiedades como antihipertensivas, actividad neurotóxica, antibacteriana, tratamiento de enfermedades de Alzheimer, anticonvulsivas, antiinflamatorias, anticancerígenas y antimaláricas .
Inhibidores de quinasas
El compuesto ha sido identificado como un posible inhibidor de una o más quinasas, especialmente SYK (tirosina quinasa del bazo), LRRK2 (quinasa 2 de repetición rica en leucina) y/o MYLK (quinasa de cadena ligera de miosina) o sus mutantes . Estas quinasas juegan roles cruciales en varios procesos celulares, y su inhibición puede ser beneficiosa en el tratamiento de una variedad de enfermedades.
Tratamiento de enfermedades autoinmunes
Las propiedades inhibitorias de la quinasa del compuesto se pueden utilizar en el tratamiento de enfermedades autoinmunes . Las enfermedades autoinmunes ocurren cuando el sistema inmunitario del cuerpo ataca células sanas, y los inhibidores de la quinasa pueden ayudar a regular esta respuesta.
Tratamiento de enfermedades neurológicas y neurodegenerativas
El compuesto se puede utilizar en el tratamiento de enfermedades neurológicas y neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson . Estas enfermedades se caracterizan por la pérdida progresiva de la estructura o función de las neuronas, incluida la muerte de las neuronas.
Tratamiento del cáncer
La capacidad del compuesto para inhibir las quinasas también se puede aplicar en el tratamiento del cáncer . Las quinasas juegan un papel crucial en la proliferación y supervivencia celular, y su inhibición puede ayudar a controlar el crecimiento de las células cancerosas.
Tratamiento de enfermedades cardiovasculares
El compuesto se puede utilizar en el tratamiento de enfermedades cardiovasculares . Las enfermedades cardiovasculares son una clase de enfermedades que involucran el corazón o los vasos sanguíneos, y los inhibidores de la quinasa pueden ayudar a regular la función cardíaca y el flujo sanguíneo.
Mecanismo De Acción
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many bioactive molecules. Piperidine derivatives have been known to exhibit a wide range of biological activities such as anti-hypertensive, neuro-toxic activity, anti-bacterial, treatment of Alzheimer’s diseases, anticonvulsant, anti-inflammatory, anticancer, and antimalarial . (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.
Propiedades
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-18-11-10-17(15-20(18)28(26,27)23-12-4-1-5-13-23)21(25)24-14-6-8-16-7-2-3-9-19(16)24/h2-3,7,9-11,15H,1,4-6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHLHZRYBWVLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
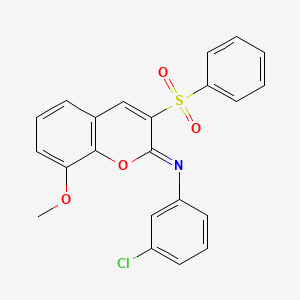

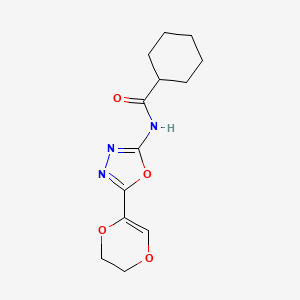
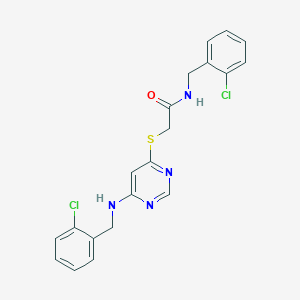

![11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2480179.png)


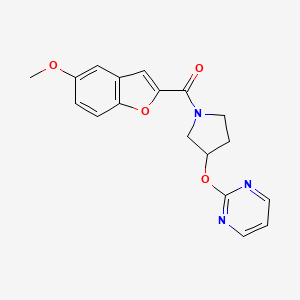
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)
